molecular formula C9H9NO2S B2617181 2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one CAS No. 139331-61-6

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one

Cat. No.: B2617181
CAS No.: 139331-61-6
M. Wt: 195.24
InChI Key: MYBJJGCAGSHVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4H-1,4-benzothiazin-3-one is a chiral 1,4-benzothiazin-3-one derivative characterized by a hydroxymethyl functional group at the 2-position of the heterocyclic core. This compound serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive molecules. The 1,4-benzothiazine core is a recognized pharmacophore with a broad spectrum of reported biological activities. Research indicates that derivatives of this structural class have been explored for their potent antibacterial properties . Specific 1,4-benzothiazine-triazole hybrids have demonstrated excellent antibacterial activity against challenging strains like Pseudomonas aeruginosa and Acinetobacter . Beyond antimicrobial applications, this chemical family is also being investigated in other therapeutic areas, including as inhibitors of bacterial peptide deformylase (PDF) for combating Staphylococcus aureus biofilms , and as acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research . The reactive hydroxymethyl group on this molecule provides a synthetic handle for further functionalization, allowing researchers to create amide bonds, ethers, or esters to link the benzothiazinone core to other pharmacophores or solid supports. This makes it a valuable building block for constructing complex hybrids, such as conjugates with triazoles or sugars, which can modulate bioavailability and biological activity . As a high-purity chemical, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c11-5-8-9(12)10-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBJJGCAGSHVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formaldehyde and a suitable carbonyl compound under acidic conditions to form the benzothiazine ring system. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is a crucial intermediate in the synthesis of several pharmaceuticals, especially anti-tuberculosis agents. Its unique structure allows for modifications that enhance efficacy against resistant strains of tuberculosis. For example, derivatives of 2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one have shown promising activity against Mycobacterium tuberculosis, making it a focal point in the development of new treatments .

Case Study: Antimicrobial Activity
A study synthesized various derivatives of 1,4-benzothiazine and evaluated their antibacterial properties. Among them, certain derivatives displayed significant activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/ml to 250 µg/ml . This highlights the potential of benzothiazine derivatives in combating bacterial infections.

Biological Research

Mechanisms of Action
In biological studies, this compound serves as a tool for understanding drug interactions within biological systems. Research has demonstrated its role in neuroprotection during ischemic conditions. Compounds derived from this benzothiazine framework were tested on rat brain slices exposed to oxygen-glucose deprivation and showed a dose-dependent protective effect against cellular damage .

Material Science

Organic Electronics and Photonic Devices
The compound's electronic properties make it suitable for applications in organic electronics and photonic devices. Its stability and reactivity are advantageous for developing organic semiconductors essential for electronic components . Research is ongoing to explore its use in creating novel materials that can enhance device performance.

Agricultural Chemistry

Pest Control Solutions
In agricultural chemistry, this compound is investigated for its potential as an agrochemical agent. It offers solutions for pest control and crop protection, which can significantly enhance agricultural productivity . Studies are being conducted to evaluate its efficacy against various pests and diseases affecting crops.

Environmental Chemistry

Pollutant Degradation
Researchers are exploring the environmental applications of this compound in remediation processes aimed at degrading pollutants. Its chemical properties may contribute to cleaner ecosystems by facilitating the breakdown of harmful substances in contaminated environments .

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for anti-tuberculosis drugsSignificant activity against Mycobacterium tuberculosis
Biological ResearchTool for studying drug interactions and neuroprotectionProtective effects observed in ischemic conditions
Material SciencePotential use in organic electronics and photonic devicesStability and reactivity advantageous for semiconductor development
Agricultural ChemistryInvestigated as an agrochemical agent for pest controlEnhances agricultural productivity through effective pest management
Environmental ChemistryPotential applications in pollutant degradationOngoing studies on degradation capabilities contributing to ecosystem health

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The benzothiazinone framework allows for diverse substitutions, which significantly alter chemical and biological properties. Key analogues include:

Compound Name Substituent(s) Key Features
2-(Hydroxymethyl)-4H-1,4-benzothiazin-3-one 2-hydroxymethyl Polar, hydrogen-bond donor/acceptor; potential for improved solubility
2-(4-Chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one 4-chlorobenzoylmethyl Electron-withdrawing Cl group; enhances π-π stacking in crystal structures
4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one Triazolylmethyl Introduces nitrogen-rich moiety; enhances antimicrobial activity
Semotiadil Methoxy, benzodioxolyl Antiarrhythmic agent; bulky substituents improve receptor binding
6-Chloroacetyl-4H-1,4-benzothiazin-3-one 6-chloroacetyl Electrophilic chloroacetyl group; potential for covalent binding to targets

Crystallographic Insights :

  • Compounds like 2-(4-chlorobenzoylmethyl)-derivative exhibit hydrogen bonding (N–H···O and O–H···S) and π-π interactions between chlorophenyl and benzothiazinone rings, stabilizing crystal packing .
  • The hydroxymethyl group in the title compound likely forms intermolecular O–H···O/S hydrogen bonds, influencing solubility and bioavailability.

Physicochemical Properties

Property 2-(Hydroxymethyl)-4H-... 6-Chloroacetyl Triazolylmethyl
Polarity High (hydroxyl) Moderate Moderate (N-heterocycle)
Solubility (H₂O) Likely high Low Moderate
Melting Point Not reported 493 K 493 K

Biological Activity

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a benzothiazine structure, which is known for its pharmacological significance. The hydroxymethyl group is thought to enhance its reactivity and biological interactions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties , particularly against resistant strains of bacteria and fungi. Studies have shown that derivatives of benzothiazine exhibit significant activity against pathogens like Staphylococcus aureus and Candida species. For instance, modifications to the benzothiazine structure have led to compounds with enhanced antibacterial effects by targeting bacterial peptide deformylase (PDF), crucial for bacterial survival .

Pathogen Activity Reference
Staphylococcus aureusInhibition of biofilm formation
Candida albicansPotent antifungal activity

Antiviral Activity

Research indicates that compounds related to this compound possess antiviral properties , showing efficacy against various viral strains. The exact mechanisms are still under investigation but may involve interference with viral replication processes.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It appears to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial membrane potential. For example, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : It may inhibit essential enzymes or disrupt cell membrane integrity in bacteria.
  • Anticancer Mechanism : The compound can induce apoptosis by activating apoptotic pathways and inhibiting cell proliferation through interactions with signaling pathways involved in cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several benzothiazine derivatives against Staphylococcus aureus. The results indicated that certain derivatives significantly inhibited biofilm formation at low concentrations, showcasing their potential as therapeutic agents for treating infections associated with medical devices .

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound derivatives exhibited dose-dependent cytotoxicity. One derivative showed an IC50 value of 5 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

Conclusion and Future Perspectives

The compound this compound demonstrates promising biological activities across multiple domains, particularly in antimicrobial and anticancer research. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity while exploring its mechanism of action in greater detail.

Q & A

Q. What metrics validate the quality of crystallographic data for benzothiazinones?

  • Methodological Answer : Check Rint (redundancy-independent agreement) and completeness (>95%). Verify residual electron density peaks (<1 eÅ⁻³) and Flack parameter for absolute structure determination. CIF validation reports (e.g., using checkCIF) identify outliers in bond lengths/angles .

Contradictory Data and Troubleshooting

Q. How to address discrepancies in melting points reported for the same benzothiazinone derivative?

  • Methodological Answer : Verify purity via HPLC and recrystallization solvent (e.g., ethanol vs. acetone). Polymorphism screening (DSC/XRD) identifies crystalline forms. Report melting ranges with heating rates (e.g., 10°C/min) to standardize data .

Q. Why do some synthetic routes yield mixed regioisomers, and how are they resolved?

  • Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing groups). Column chromatography (silica gel, ethyl acetate/hexane) separates isomers. NOESY NMR or SC-XRD confirms regioisomer identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.